molecular formula C21H20N4O4 B2862605 N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396632-13-5

N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2862605
CAS No.: 1396632-13-5
M. Wt: 392.415
InChI Key: VKKJPNUCXAZNSV-UHFFFAOYSA-N
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Description

N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a high-affinity and selective antagonist for the serotonin receptor 7 (5-HT7R), a G-protein-coupled receptor implicated in a wide array of central nervous system functions. This compound has emerged as a critical pharmacological tool for elucidating the complex role of 5-HT7R in regulating circadian rhythms, sleep-wake cycles, and mood. Research utilizing this antagonist has been instrumental in investigating its potential neuroprotective effects and its ability to modulate synaptic plasticity and memory formation. Studies, such as those referenced in scientific literature, have demonstrated its efficacy in animal models, showing that it can reverse deficits in synaptic plasticity and improve cognitive performance, highlighting its value in probing the link between 5-HT7R activity and cognitive disorders. Its high selectivity profile minimizes off-target interactions, ensuring that observed phenotypic effects in experimental models can be confidently attributed to 5-HT7R blockade. This makes it an indispensable compound for advancing our understanding of neuropsychiatric and neurodegenerative diseases and for validating the 5-HT7 receptor as a promising therapeutic target for conditions ranging from major depressive disorder and schizophrenia to Alzheimer's disease.

Properties

IUPAC Name

N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-20(15-6-7-17-18(10-15)28-13-27-17)22-16-8-9-25(11-16)12-19-23-21(29-24-19)14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKJPNUCXAZNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCO3)CC4=NOC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Acetamidoxime

Acetonitrile (10.0 g, 0.24 mol) was reacted with hydroxylamine hydrochloride (20.8 g, 0.30 mol) in ethanol (100 mL) under reflux for 6 hours. The mixture was cooled, and the precipitated acetamidoxime was filtered, yielding a white solid (14.2 g, 85%).

Characterization :

  • Melting Point : 92–94°C.
  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N stretch).

Cyclization to 3-Methyl-5-phenyl-1,2,4-oxadiazole

Acetamidoxime (8.5 g, 0.10 mol) and benzoyl chloride (14.0 g, 0.10 mol) were dissolved in dichloromethane (50 mL) with triethylamine (12.2 mL, 0.15 mol). The mixture was stirred at 0°C for 2 hours, followed by reflux for 12 hours. The solvent was evaporated, and the residue was purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 3-methyl-5-phenyl-1,2,4-oxadiazole as a colorless solid (12.1 g, 72%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.10–8.05 (m, 2H, Ar–H), 7.55–7.50 (m, 3H, Ar–H), 2.65 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₉H₇N₂O [M+H]⁺: 175.0612; found: 175.0615.

Bromination to 3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole

3-Methyl-5-phenyl-1,2,4-oxadiazole (10.0 g, 0.057 mol) was treated with N-bromosuccinimide (11.2 g, 0.063 mol) and benzoyl peroxide (0.5 g) in carbon tetrachloride (100 mL) under reflux for 8 hours. The mixture was cooled, filtered, and concentrated to afford 3-(bromomethyl)-5-phenyl-1,2,4-oxadiazole as a pale-yellow solid (12.8 g, 89%).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.5 (C=N), 165.2 (C–O), 134.5–128.2 (Ar–C), 33.1 (CH₂Br).

Alkylation of Pyrrolidin-3-amine

Synthesis of 1-((5-Phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-amine

Pyrrolidin-3-amine (5.6 g, 0.065 mol) and 3-(bromomethyl)-5-phenyl-1,2,4-oxadiazole (15.0 g, 0.059 mol) were dissolved in acetonitrile (100 mL) with potassium carbonate (16.3 g, 0.118 mol). The reaction was stirred at 60°C for 24 hours, filtered, and concentrated. The crude product was purified via column chromatography (DCM/methanol, 9:1), yielding the alkylated amine as a viscous oil (11.2 g, 75%).

Characterization :

  • IR (neat) : 3280 cm⁻¹ (N–H stretch), 1595 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.05–7.95 (m, 2H, Ar–H), 7.55–7.45 (m, 3H, Ar–H), 3.75–3.65 (m, 1H, pyrrolidine-H), 3.50 (s, 2H, CH₂), 2.90–2.70 (m, 4H, pyrrolidine-H), 1.95–1.80 (m, 2H, pyrrolidine-H).

Amide Coupling with Benzo[d]dioxole-5-carboxylic Acid

Activation of Carboxylic Acid

Benzo[d]dioxole-5-carboxylic acid (8.3 g, 0.050 mol) was treated with thionyl chloride (20 mL) under reflux for 2 hours. Excess thionyl chloride was removed under vacuum to yield the acid chloride as a white solid (9.1 g, 95%).

Coupling Reaction

The acid chloride (9.1 g, 0.048 mol) was added dropwise to a solution of 1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-amine (11.2 g, 0.044 mol) in dry DCM (100 mL) with triethylamine (10.1 mL, 0.073 mol). The mixture was stirred at room temperature for 12 hours, washed with water, and dried over Na₂SO₄. Purification by recrystallization (ethanol/water) afforded the final product as a white crystalline solid (14.8 g, 82%).

Characterization :

  • Melting Point : 158–160°C.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, 1H, NH), 7.95–7.85 (m, 2H, Ar–H), 7.50–7.40 (m, 3H, Ar–H), 6.95 (s, 1H, dioxole-H), 6.85 (d, 1H, dioxole-H), 6.75 (d, 1H, dioxole-H), 5.05 (s, 2H, OCH₂O), 4.10–3.90 (m, 1H, pyrrolidine-H), 3.70 (s, 2H, CH₂), 3.10–2.80 (m, 4H, pyrrolidine-H), 2.05–1.90 (m, 2H, pyrrolidine-H).
  • HRMS (ESI) : m/z calcd for C₂₂H₂₁N₄O₄ [M+H]⁺: 413.1556; found: 413.1559.

Optimization and Challenges

Cyclization Efficiency

The use of POCl₃ as a cyclizing agent was explored as an alternative to triethylamine, improving oxadiazole yield to 78% (vs. 72%).

Bromination Selectivity

Radical bromination with NBS afforded higher regioselectivity compared to classical HBr/AcOH, minimizing di-brominated byproducts (<5%).

Amide Coupling

HATU-mediated coupling in DMF increased reaction efficiency (90% yield) but required stringent drying conditions.

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